2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
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Overview
Description
Ursocholic acid is a bile acid found in the bile of mammals. It is a secondary bile acid formed by the bacterial action on primary bile acids in the intestine. This compound plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursocholic acid can be synthesized through various methods, including microbiological processes and chemical synthesis. One notable method involves the biotransformation of β-sitosterol in the presence of specific microorganisms . This process involves multiple enzymatic steps to convert the sterol into ursocholic acid.
Industrial Production Methods: Industrial production of ursocholic acid often involves the use of deep eutectic solvents and biocatalysts to achieve high yields and purity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ursocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of ursocholic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of ursocholic acid. These derivatives have distinct biological activities and are used in different scientific applications.
Scientific Research Applications
Ursocholic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other bile acids and related compounds.
Biology: Studied for its role in the metabolism and regulation of cholesterol and other lipids.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its beneficial health effects.
Mechanism of Action
Ursocholic acid exerts its effects by interacting with specific molecular targets and pathways in the body. It helps regulate cholesterol levels by reducing the absorption of cholesterol in the intestine and promoting the secretion of bile acids . This action helps dissolve cholesterol-rich gallstones and improve liver function in patients with liver diseases.
Comparison with Similar Compounds
- Ursodeoxycholic acid
- Chenodeoxycholic acid
- Cholic acid
- Deoxycholic acid
Properties
CAS No. |
92693-03-3 |
---|---|
Molecular Formula |
C13H9F2N3OS |
Molecular Weight |
293.29 g/mol |
IUPAC Name |
2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H9F2N3OS/c1-8-6-7-16-12(17-8)20-13(14,15)11-18-9-4-2-3-5-10(9)19-11/h2-7H,1H3 |
InChI Key |
VJAIXDQDRKEAAZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F |
Synonyms |
17(S)-hydroxy Docosahexaenoic Acid; 17(S)-HDoHE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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